N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic molecule featuring multiple functional groups, including a fluoro, methyl, and sulfur dioxide-substituted benzothiadiazole, and a tolyloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. A common synthetic route may start with the functionalization of benzothiadiazole through halogenation, followed by nucleophilic substitution reactions to introduce the fluoro and methyl groups. Subsequent steps involve coupling reactions to append the ethyl linker and m-tolyloxyacetamide. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.
Industrial Production Methods: In an industrial context, the synthesis might be scaled up using continuous flow chemistry to optimize efficiency and safety. Catalysts like palladium or copper-based complexes are often employed to facilitate key steps, ensuring high conversion rates and reducing the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: It can undergo selective oxidation at the methyl group, forming corresponding alcohols or carboxylic acids. Reduction reactions typically target the benzothiadiazole ring to form dihydro derivatives.
Substitution Reactions: Due to the presence of the fluoro and methyl groups, electrophilic aromatic substitution reactions can be used to introduce further functional groups.
Hydrolysis: The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, forming corresponding acids and amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under controlled conditions.
Reduction: Hydrogenation with palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as bromine or nitric acid under electrophilic aromatic substitution conditions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing more complex molecules, serving as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological analytes due to its unique spectral properties.
Medicine: Preliminary research suggests it may have bioactive properties, making it a candidate for drug development, especially in targeting specific biochemical pathways.
Industry: In industrial chemistry, it finds use in the development of high-performance materials, such as polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving binding to specific receptors or enzymes. Its benzothiadiazole core allows it to interact with various biological targets, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity, influencing biochemical pathways such as signal transduction or enzyme inhibition.
Comparison with Similar Compounds
N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide
N-(2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(p-tolyloxy)acetamide
Uniqueness: What sets N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide apart is its unique combination of functional groups, which confer distinctive chemical and physical properties The fluoro substitution enhances its stability and reactivity, while the methyl and amide groups contribute to its solubility and biological activity
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-4-3-5-15(10-13)26-12-18(23)20-8-9-22-17-11-14(19)6-7-16(17)21(2)27(22,24)25/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAHBGNJQHRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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